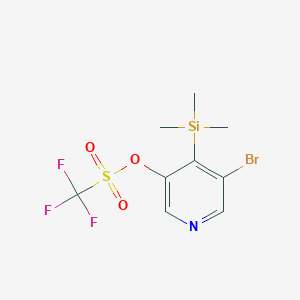

5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate

Description

5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate is a trisubstituted pyridine derivative featuring a bromo group at position 5, a trimethylsilyl (TMS) group at position 4, and a trifluoromethanesulfonate (triflate) group at position 3 (SMILES: BrC1=CN=CC(OS(=O)(C(F)(F)F)=O)=C1[Si](C)(C)C) . Its structural complexity and reactive substituents make it valuable in cross-coupling reactions and organometallic synthesis, where the triflate acts as a leaving group and the TMS moiety may serve as a directing or protecting group.

Propriétés

Numéro CAS |

1413439-82-3 |

|---|---|

Formule moléculaire |

C9H11BrF3NO3SSi |

Poids moléculaire |

378.24 g/mol |

Nom IUPAC |

(5-bromo-4-trimethylsilylpyridin-3-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C9H11BrF3NO3SSi/c1-19(2,3)8-6(10)4-14-5-7(8)17-18(15,16)9(11,12)13/h4-5H,1-3H3 |

Clé InChI |

DFTOVRWLXREECB-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(C)C1=C(C=NC=C1OS(=O)(=O)C(F)(F)F)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du trifluorométhanesulfonate de 5-bromo-4-(triméthylsilyl)pyridin-3-yle implique généralement la réaction de la 5-bromo-4-(triméthylsilyl)pyridine avec l'anhydride trifluorométhanesulfonique . La réaction est généralement réalisée en conditions anhydres et en présence d'une base comme la triéthylamine pour neutraliser les sous-produits acides .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation à l'échelle du laboratoire, avec des ajustements pour l'échelle et l'efficacité .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le trifluorométhanesulfonate de 5-bromo-4-(triméthylsilyl)pyridin-3-yle a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de composés hétérocycliques complexes.

Biologie : Employé dans le développement de molécules bioactives et de produits pharmaceutiques.

Médecine : Utilisé dans la synthèse d'agents thérapeutiques potentiels.

Industrie : Appliqué dans la production de matériaux avancés et de produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action du trifluorométhanesulfonate de 5-bromo-4-(triméthylsilyl)pyridin-3-yle implique sa capacité à agir comme un intermédiaire réactif dans diverses réactions chimiques. Le groupe trifluorométhanesulfonate est un bon groupe partant, ce qui facilite les réactions de substitution nucléophile. Le groupe triméthylsilyle peut être éliminé dans des conditions de fluorure, générant un intermédiaire hautement réactif qui peut participer à des réactions de cycloaddition.

Applications De Recherche Scientifique

5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.

Biology: Employed in the development of bioactive molecules and pharmaceuticals.

Medicine: Utilized in the synthesis of potential therapeutic agents.

Industry: Applied in the production of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate involves its ability to act as a reactive intermediate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions . The trimethylsilyl group can be removed under fluoride conditions, generating a highly reactive intermediate that can participate in cycloaddition reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate

- Structure : Bromo (position 5), iodo (position 3), triflate (position 2) .

- Key Differences :

- The triflate group is at position 2 instead of 3, altering steric and electronic effects.

- Iodo vs. TMS substituent: Iodo is a superior leaving group for nucleophilic substitution or cross-coupling but lacks the steric bulk and silicon-mediated reactivity (e.g., silyl-directed coupling) of TMS.

- Reactivity : Likely more reactive in halogen-exchange reactions due to iodine’s polarizability, but less versatile in silicon-assisted transformations .

Compound B : 3-(Pyridin-3-yl)naphthalen-2-yl trifluoromethanesulfonate

- Structure : Naphthalene core with a pyridin-3-yl group and triflate at position 2 .

- Key Differences :

- Expanded aromatic system (naphthalene vs. pyridine) increases π-conjugation and steric demands.

- Triflate’s position on a naphthalene ring may influence regioselectivity in substitution reactions.

- Reactivity: The larger aromatic system could enhance stability in electrophilic substitutions but reduce solubility in nonpolar solvents compared to monosubstituted pyridines .

Commercial and Regulatory Considerations

- The target compound is sold “as-is” by Sigma-Aldrich without analytical validation, contrasting with more established compounds like Compound A (listed in catalogs with defined structures) .

Activité Biologique

5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11BrF3NO3S

- Molecular Weight : 378.24 g/mol

- MDL Number : MFCD25976537

The compound acts primarily as a trifluoromethanesulfonate (triflate) leaving group in various chemical reactions, particularly in nucleophilic substitutions. The presence of the bromine and trimethylsilyl groups enhances its reactivity and selectivity in organic synthesis, which can be harnessed for developing pharmacologically active compounds.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to this compound. Research indicates that pyridine derivatives exhibit significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Pyridine derivatives have been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines, has been noted in several studies. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions.

Case Studies

-

Study on P2Y14 Receptor Antagonism :

- A study investigated the structure-activity relationship (SAR) of pyridine derivatives as antagonists of the P2Y14 receptor, which is involved in mediating inflammatory responses. The findings revealed that modifications similar to those found in this compound could enhance receptor binding affinity and selectivity, leading to reduced inflammation in model organisms .

- Antibacterial Efficacy :

Research Findings

Safety and Toxicity

This compound is classified as toxic if swallowed (H301) and can cause skin irritation (H315). Proper safety precautions should be taken when handling this compound .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-4-(trimethylsilyl)pyridin-3-yl trifluoromethanesulfonate?

The synthesis typically involves sequential functionalization of pyridine derivatives. For example, bromination at the 5-position followed by trimethylsilyl group introduction at the 4-position. The trifluoromethanesulfonate (triflate) group is introduced via reaction with triflic anhydride or TMSOTf (trimethylsilyl trifluoromethanesulfonate) under anhydrous conditions . Purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization, as seen in analogous triflate syntheses .

Q. How is this compound characterized to confirm its structure and purity?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., deshielding effects from the triflate and silyl groups).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns.

- Elemental Analysis : Quantification of C, H, N, and S to validate purity.

- Thermogravimetric Analysis (TGA) : To assess thermal stability, critical for handling under high-temperature reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and trimethylsilyl groups influence the reactivity of the triflate group in cross-coupling reactions?

The electron-withdrawing triflate group enhances electrophilicity, making it reactive in Suzuki-Miyaura or Negishi couplings. However, the bulky trimethylsilyl group at the 4-position may sterically hinder coupling partners, necessitating optimized ligands (e.g., Pd(PPh)) or elevated temperatures . Computational studies (DFT) could model electronic effects, while kinetic experiments track reaction rates under varying conditions.

Q. What is the mechanistic role of this compound in promoting glycosylation or aryne generation?

The triflate group acts as a leaving group in glycosylation, with TMSOTf (a related reagent) serving as a Lewis acid catalyst to activate glycosyl donors . For aryne generation, the triflate can undergo fluoride-induced elimination under mild conditions (e.g., KF/18-crown-6), producing reactive intermediates for cycloadditions . Comparative studies with non-silylated analogs (e.g., 5-bromo-3-triflatepyridine) would clarify the silyl group’s impact on reaction efficiency .

Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?

Discrepancies may arise from:

- Moisture Sensitivity : Improper handling (e.g., incomplete drying of solvents) can hydrolyze the triflate or silyl groups, reducing yields .

- Catalyst Loading : Variations in Pd catalyst ratios (e.g., PdCl(dppf) vs. Pd(OAc)) affect coupling efficiency .

- Workup Protocols : Inadequate purification (e.g., incomplete column chromatography) may leave unreacted starting materials. Systematic replication studies under controlled conditions (humidity, catalyst batch) are recommended .

Q. What are its applications in synthesizing complex oligosaccharides or heterocycles?

As a triflate-bearing scaffold, it serves as a glycosyl acceptor in oligosaccharide assembly. For example, TMSOTf promotes glycosidic bond formation between activated donors (e.g., thioglycosides) and acceptors under mild conditions . In heterocycle synthesis, the triflate’s leaving group ability enables ring-closing metathesis or nucleophilic aromatic substitution to access fused pyridine derivatives .

Methodological Considerations

- Handling and Storage : Store under inert gas (argon/nitrogen) at 2–8°C due to moisture sensitivity .

- Reaction Optimization : Screen fluoride sources (e.g., TBAF vs. KF) for aryne generation to balance reactivity and byproduct formation .

- Safety Protocols : Use fume hoods, ABEK respirators, and avoid skin contact due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.